molecular formula C24H22O14 B194242 6''-Malonylastragalin CAS No. 81149-02-2

6''-Malonylastragalin

Cat. No.: B194242
CAS No.: 81149-02-2
M. Wt: 534.4 g/mol
InChI Key: XEXCLTHHXIWUHO-UJKBSQBPSA-N
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Description

6''-Malonylastragalin is a malonylated flavonoid derivative identified in botanical sources such as Radix Astragali ( Astragalus membranaceus ) . As a derivative of astragalin (kaempferol-3-O-β-D-glucoside), this compound falls within a class of bioactive flavonoids recognized for their multi-targeted pharmacological potential . The malonylation of flavonoid glycosides is a common modification in plants that can significantly influence the compound's properties and bioactivity. Researchers are interested in this and related compounds for their potential roles in modulating key signaling pathways implicated in inflammation, oxidative stress, and cellular proliferation . Investigations into the broader group of Astragalus isoflavonoids and saponins suggest research utility in areas including metabolic syndrome, immune function, and cellular health . The specific research value of this compound is an area of ongoing exploration, building upon the established scientific interest in the complex phytochemistry of the Astragalus genus and its diverse biological effects. This product is intended for research purposes to further elucidate its specific mechanisms of action and potential research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81149-02-2

Molecular Formula

C24H22O14

Molecular Weight

534.4 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1

InChI Key

XEXCLTHHXIWUHO-UJKBSQBPSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

Origin of Product

United States

Natural Occurrence and Botanical Distribution of 6 Malonylastragalin

Ecological and Chemodiversity Implications of Its Distribution

The presence of 6''-malonylastragalin and other malonylated flavonoids in various plant species has significant ecological and chemodiversity implications. The malonylation of flavonoids is thought to enhance their chemical stability and solubility, which can affect their storage and transport within the plant. frontiersin.org

From an ecological perspective, flavonoids play crucial roles in plant-environment interactions. They are involved in attracting pollinators and seed dispersers, protecting against UV radiation, and defending against herbivores and pathogens. nih.gov The specific roles of this compound are still under investigation, but its accumulation in response to stress, as seen in soybeans, suggests a role in plant defense mechanisms. researchgate.net For instance, in Medicago sativa, the production of isoflavonoids, including a malonylated form of formononetin, is induced by the symbiotic bacterium Rhizobium meliloti, indicating a role in plant-microbe interactions. nih.gov

The structural modifications of flavonoids, such as malonylation, contribute significantly to the chemodiversity of the plant kingdom. nih.gov This diversity is a result of species-specific decoration steps in the flavonoid biosynthetic pathway. nih.gov The wide range of possible decorations explains the enormous variety of flavonoids found in nature. nih.gov This chemical diversity is believed to be a key factor in the adaptation of plants to their specific ecological niches.

The study of the distribution and function of compounds like this compound provides insights into the evolutionary and ecological strategies of plants. Further research is needed to fully understand the specific functions of this compound and its contribution to the fitness of the plants that produce it.

Methodologies for Isolation and Purification of 6 Malonylastragalin from Biological Matrices

Advanced Extraction Techniques from Plant Materials

The choice of solvent is paramount for the effective extraction of 6''-Malonylastragalin. Methanol (B129727) is a commonly employed solvent for extracting flavonoids and their glycosides due to its ability to solubilize these moderately polar compounds. mdpi.comwisdomlib.org Studies have shown that methanolic extracts often yield a high concentration of polyphenols and flavonoids. mdpi.com For instance, an 80% methanol solution has been effectively used for the extraction of medicinal plants. nih.gov The optimization of solvent-based extraction involves manipulating several key parameters to maximize the recovery of the target compound.

Key parameters that are often optimized include:

Solvent Concentration: The ratio of methanol to water can significantly impact extraction efficiency. Aqueous methanol solutions, often around 70%, are frequently used to extract flavonoids. mdpi.com The polarity of the solvent mixture needs to be fine-tuned to match that of this compound.

Temperature: While higher temperatures can increase solubility and diffusion rates, they also risk degrading heat-sensitive molecules. thermofisher.com For acylated flavonoids, which are known to be thermally unstable, maintaining a lower extraction temperature is crucial. mdpi.com

Time: The duration of the extraction process must be sufficient to allow for the complete diffusion of the compound from the plant matrix into the solvent, without prolonging it to the point where degradation becomes significant. scielo.br

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. A higher solvent volume can enhance extraction but may also lead to the dilution of the extract. mdpi.com

A study on the extraction of flavonoids from Lactuca indica optimized the ethanol (B145695) concentration to 58.86% to achieve the highest yield. frontiersin.org Similarly, research on garlic extraction found that a binary mixture of 75% water and 25% acetone (B3395972) was optimal for recovering total phenolic compounds. mdpi.com These examples underscore the importance of empirical optimization for each specific plant matrix and target compound.

Table 1: Optimization Parameters for Solvent-Based Extraction

ParameterGeneral Range/ConsiderationRationale
Solvent Methanol, Ethanol, Acetone, Water mixturesMatches polarity of flavonoid glycosides. mdpi.com
Solvent Conc. 50-80% aqueous solutionsBalances polarity for optimal solubility. mdpi.comfrontiersin.org
Temperature 20°C - 60°CPrevents thermal degradation of acylated flavonoids. mdpi.comscielo.br
Time 30 - 60 minutesSufficient for diffusion without causing degradation. scielo.brmdpi.com
Solid/Liquid Ratio 1:10 to 1:30 (g/mL)Ensures adequate solvent for complete extraction. mdpi.commdpi.com

To overcome the limitations of conventional solvent extraction, modern techniques like Ultrasound-Assisted Extraction (UAE) have been increasingly applied. UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which upon collapsing, generate localized high pressure and temperature. creative-proteomics.comnih.gov This phenomenon disrupts plant cell walls, leading to enhanced release of intracellular contents and improved mass transfer. nih.govresearchgate.net

The primary advantages of UAE include:

Increased Extraction Efficiency: UAE can significantly enhance the yield of flavonoids compared to traditional methods. frontiersin.orgmdpi.com

Reduced Extraction Time: The extraction process can often be completed in a much shorter duration, typically within 30-60 minutes. mdpi.comnih.gov

Lower Energy Consumption: The efficiency of the process translates to reduced energy usage. mdpi.com

Optimization of UAE involves adjusting parameters such as ultrasonic power, frequency, extraction time, and temperature. For example, a study on Lactuca indica flavonoids found the optimal ultrasonic power to be 411.43 W for a 30-minute extraction. frontiersin.org It is crucial to control these parameters to prevent the degradation of the target compound due to excessive ultrasonic energy. creative-proteomics.com

Table 2: Comparison of Extraction Methods for Flavonoids

Extraction MethodPrincipleAdvantagesDisadvantages
Solvent Extraction Dissolving solutes in a solvent.Simple, low equipment cost. mdpi.comTime-consuming, large solvent volume, potential for thermal degradation. creative-proteomics.com
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell disruption and mass transfer. nih.govHigh efficiency, reduced time and solvent use, suitable for thermolabile compounds. mdpi.comcreative-proteomics.comPotential for degradation if power is too high. creative-proteomics.com
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant matrix, causing cell rupture. mdpi.comVery fast, reduced solvent consumption. mdpi.comRisk of thermal degradation for sensitive compounds. mdpi.com

Chromatographic Separation Techniques for High Purity Isolation

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity.

LC-MS is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. hebmu.edu.cn In the context of isolating this compound, LC-MS is invaluable for guiding the fractionation process. mdpi.com By analyzing the eluent from a chromatographic column in real-time, it is possible to identify the fractions that contain the target compound based on its specific mass-to-charge ratio (m/z).

This approach, known as bioactivity- or profile-guided fractionation, allows researchers to selectively collect only the fractions of interest, significantly streamlining the purification workflow. mdpi.comacgpubs.org This is particularly useful when dealing with complex extracts where the target compound may be present in low concentrations. The mass spectrometer can also provide structural information through fragmentation patterns (MS/MS), aiding in the confirmation of the compound's identity during the isolation process. hebmu.edu.cn

Preparative HPLC is the cornerstone for the final purification of this compound, aiming to achieve high purity (typically >95%). ijcpa.in This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. ijcpa.ingilson.com

The selection of the stationary and mobile phases is critical for achieving optimal separation. Reversed-phase chromatography, using a C18 column, is commonly employed for the separation of flavonoids. nih.gov The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

The goal of preparative HPLC is to maximize the amount of purified compound obtained in a single run while maintaining the desired level of purity. ijcpa.in This often involves a trade-off between resolution, loading capacity, and run time. chromatographyonline.comlcms.cz Fractions are collected as they elute from the column, and those containing the pure compound, as determined by a detector (e.g., UV or MS), are pooled. nih.gov

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a significant advantage for the purification of natural products: it eliminates the use of a solid stationary phase. chromatographyonline.com This prevents the irreversible adsorption of the sample onto a solid support, which can be a problem in traditional column chromatography, leading to high sample recovery. chromatographyonline.comnih.gov

In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. chromatographyonline.com The stationary phase is retained in a coil by centrifugal force, while the mobile phase is pumped through it. nih.gov The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. chromatographyonline.com

The selection of the biphasic solvent system is the most critical step in developing a CCC method. chromatographyonline.com The ideal system will provide a suitable partition coefficient (K) for the target compound, allowing for good separation from impurities. CCC is particularly well-suited for the initial fractionation of crude extracts and can be scaled up for preparative purposes. chromatographyonline.com It can also be used in combination with other techniques, such as preparative HPLC, to achieve very high purity. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 6 Malonylastragalin

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of organic molecules, offering unparalleled precision in mass measurement. filab.fr This capability allows for the determination of a compound's elemental composition, a critical first step in its identification.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) combines the separation power of liquid chromatography with the precise mass analysis of HRMS. scispace.com This hyphenated technique is instrumental in analyzing complex mixtures and isolating compounds of interest for detailed structural analysis. In the case of 6''-Malonylastragalin, HR-LCMS is used to determine its exact molecular weight and, by extension, its molecular formula. The high resolution of the mass analyzer, often an Orbitrap or Time-of-Flight (TOF) instrument, allows for the differentiation between ions with very similar mass-to-charge ratios. filab.frutmb.edu

The molecular formula of this compound has been established as C₂₄H₂₂O₁₄, with a corresponding molecular weight of approximately 534.4 g/mol . nih.gov HRMS analysis provides an exact mass measurement, which for this compound is 534.10095537 Da, confirming this elemental composition with a high degree of confidence. nih.gov

Table 1: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₂₄H₂₂O₁₄ nih.gov
Molecular Weight 534.4 g/mol nih.gov

For even greater resolution and sensitivity, Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry (UHPLC-ESI-q-TOF-MS) is employed. nih.govrsc.org UHPLC utilizes columns with smaller particle sizes, leading to faster and more efficient separations. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound without significant degradation. mdpi.com The quadrupole-time-of-flight (q-TOF) mass analyzer provides both high resolution and the ability to perform tandem mass spectrometry (MS/MS) experiments. mdpi.com

In MS/MS analysis, the parent ion of this compound is isolated and fragmented, providing valuable information about its substructures. The fragmentation pattern is characteristic of the molecule and can be used to confirm the identity of the aglycone (kaempferol), the sugar moiety (glucose), and the malonic acid residue, as well as their points of attachment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. organicchemistrydata.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis. youtube.com

¹H NMR: The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of their electronic environment. msu.edu For instance, aromatic protons on the kaempferol (B1673270) backbone will appear in a different region of the spectrum compared to the protons of the glucose unit or the malonyl group. msu.edu

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and bonding environment. msu.edu

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. This information is crucial for assembling the complete carbon framework of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

Moiety ¹H Chemical Shift Range (ppm) ¹³C Chemical Shift Range (ppm)
Kaempferol (Aromatic) 6.0 - 8.5 90 - 180
Glucose 3.0 - 5.5 60 - 105

Note: These are general ranges and actual values can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov It is used to trace out the spin systems within the glucose and aromatic moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. arxiv.org This is a powerful tool for assigning carbon resonances based on their attached protons. mdpi.commagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly important for identifying the linkages between the kaempferol, glucose, and malonyl units. For example, an HMBC correlation between a proton on the glucose and a carbon in the kaempferol would confirm the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgshimadzu.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. xiahepublishing.com An FTIR spectrum is a plot of infrared absorption versus wavenumber, and the absorption bands are characteristic of specific functional groups. wikipedia.orgoatext.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl groups) ~3200-3600 (broad)
C-H (aromatic) ~3000-3100
C-H (aliphatic) ~2850-3000
C=O (ketone and ester) ~1650-1750
C=C (aromatic) ~1450-1600

The presence and specific positions of these bands in the FTIR spectrum provide corroborating evidence for the structure of this compound as determined by MS and NMR. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the stereochemical features of chiral molecules. ntu.edu.sg This method is based on the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. ntu.edu.sgwikipedia.org The resulting CD spectrum provides valuable information about the absolute configuration and conformation of a molecule, which is particularly crucial for understanding its biological activity and interactions. creative-proteomics.comnih.gov

The electronic transitions of the flavonoid chromophore, which are inherently achiral in the isolated aglycone, become optically active upon glycosylation. The chiral sugar moiety perturbs the electronic environment of the flavonoid system, leading to induced circular dichroism (ICD) signals. nih.gov The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the absolute configuration of the chiral centers in the glycosidic portion of the molecule.

While specific experimental CD spectral data for this compound is not extensively reported in the literature, the principles of its characterization can be inferred from studies on structurally similar flavonoid glycosides. acs.org Typically, the CD spectra of flavonoid glycosides exhibit characteristic bands in the far-UV (around 200-250 nm) and near-UV (around 250-400 nm) regions, corresponding to the electronic transitions of the flavonoid skeleton. The correlation between the signs of the Cotton effects and the stereochemistry of the sugar linkage allows for the determination of the absolute configuration. For instance, studies on other flavonoid glycosides have established empirical rules, known as the "helicity rule," which relates the torsional angle between the aglycone and the sugar moiety to the sign of specific CD bands.

The analysis of the CD spectrum of this compound would involve comparing its experimental spectrum with those of reference compounds with known stereochemistry or with theoretically calculated spectra. This comparison allows for the unambiguous assignment of the absolute configuration of the glucose unit.

The table below summarizes the key aspects of using CD spectroscopy for the chiral analysis of flavonoid glycosides like this compound.

Parameter Description Relevance to this compound
Chiral Centers The glucose moiety of this compound contains multiple chiral centers.The absolute configuration of these centers determines the overall chirality of the molecule.
Chromophore The kaempferol aglycone acts as the primary chromophore.Its electronic transitions are perturbed by the chiral sugar, giving rise to a CD spectrum.
Cotton Effect The characteristic positive or negative peaks in the CD spectrum.The sign and intensity of the Cotton effects are indicative of the stereochemistry.
Induced CD (ICD) The CD signal generated from an achiral chromophore due to its interaction with a chiral environment. nih.govThe chiral glucose unit induces a CD spectrum in the achiral kaempferol chromophore. nih.gov
Anomeric Configuration The stereochemistry at the anomeric carbon (C-1'') of the glucose unit (α or β).CD spectroscopy can help differentiate between α and β anomers.

Biosynthesis and Metabolism of 6 Malonylastragalin

Elucidation of Enzymatic Biosynthetic Pathways within Plant Systems

The formation of 6''-Malonylastragalin is a multi-step process that begins with the synthesis of the core flavonoid structure, followed by glycosylation and finally malonylation.

The final step in the biosynthesis of this compound is the transfer of a malonyl group to its precursor, astragalin (B1665802) (kaempferol-3-O-glucoside). This reaction is catalyzed by a specific type of acyltransferase known as malonyl-CoA-dependent malonyltransferase. mdpi.com

Research on malonyltransferases in plants like Clitoria ternatea has provided insights into this mechanism. nih.gov These enzymes utilize malonyl-CoA as the acyl donor to esterify a hydroxyl group on the sugar moiety of a flavonoid glycoside. nih.gov In the case of this compound, the malonyl group is attached to the 6-position of the glucose molecule of astragalin. The enzyme likely exhibits high specificity for both the flavonoid glucoside substrate and malonyl-CoA. nih.gov Studies on crude malonyltransferase from the petals of Clitoria ternatea have shown that the enzyme has a strong preference for malonyl-CoA as an acyl donor and acts on flavonoid 3-O-β-glucosides. nih.gov This suggests that malonylation is a terminal step, occurring after the flavonoid core is glycosylated. nih.gov

Table 1: Key Enzyme in Malonyl Group Incorporation

Enzyme Class Specific Enzyme (Example) Substrate Acyl Donor Product

Astragalin is the direct precursor for the malonylation step. wikipedia.orgnih.gov It is formed by the glycosylation of the flavonol kaempferol (B1673270). This reaction involves the transfer of a glucose molecule to the hydroxyl group at the C3 position of the kaempferol backbone. nih.gov

This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes use uridine diphosphate glucose (UDP-glucose) as the sugar donor. The reaction results in the formation of a β-glucosidic bond at the 3-position of kaempferol, yielding astragalin (kaempferol-3-O-glucoside). nih.gov The synthesis of astragalin can be achieved in vivo through this enzymatic glycosylation of kaempferol. nih.gov

The biosynthesis of the kaempferol backbone of this compound begins with the general phenylpropanoid pathway. wikipedia.orgnih.gov This pathway starts with the amino acid phenylalanine, which is synthesized via the shikimate pathway. mdpi.comnih.gov

The key steps are as follows:

Phenylalanine to Cinnamic Acid: Phenylalanine ammonia lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. mdpi.comnih.gov

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. nih.gov

Activation: The p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to produce 4-coumaroyl-CoA. nih.govnih.gov

Chalcone (B49325) Synthesis: This is a critical step where 4-coumaroyl-CoA enters the specific flavonoid biosynthetic pathway. nih.gov The enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.comwikipedia.org

Isomerization: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone naringenin. nih.gov

Hydroxylation to Dihydroflavonol: Naringenin is converted into the dihydroflavonol, dihydrokaempferol, by the enzyme flavanone 3-hydroxylase (F3H). nih.gov Dihydroflavonols are key intermediates that serve as a branch point for the synthesis of different flavonoid classes. mdpi.combiotech-asia.org

Flavonol Synthesis: Finally, flavonol synthase (FLS) catalyzes the oxidation of dihydrokaempferol to form the flavonol kaempferol, the direct aglycone precursor to astragalin. mdpi.com

This kaempferol molecule then undergoes the glycosylation and malonylation steps described previously to yield this compound.

Investigating Metabolic Fate and Biotransformation Pathways

While specific studies on the metabolic fate of this compound are limited, its biotransformation can be predicted based on the known metabolism of related flavonoids. Biotransformation typically involves Phase I (modification) and Phase II (conjugation) reactions that increase water solubility to facilitate excretion. mhmedical.com

In vitro metabolism studies, often using liver subcellular fractions like microsomes and cytosol, are crucial for understanding how xenobiotics are processed. frontiersin.orgbioivt.com For this compound, the metabolic process would likely begin with hydrolysis.

De-malonylation: The ester bond linking the malonyl group is susceptible to hydrolysis by carboxylesterases, which are present in various tissues, including the liver and intestines. This initial step would release astragalin and malonic acid.

De-glycosylation: The resulting astragalin can be hydrolyzed by β-glucosidases in the intestinal microflora or tissues, cleaving the glycosidic bond to release the aglycone, kaempferol, and a glucose molecule.

Aglycone Metabolism: The liberated kaempferol would then be the primary substrate for further metabolism. In vitro studies on other flavonoids, such as galangin, show that the aglycone undergoes both Phase I and Phase II reactions in liver microsomes. mdpi.com Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, would involve hydroxylation of the aromatic rings. nih.gov Phase II reactions would involve conjugation of the hydroxyl groups with glucuronic acid (by UGTs) or sulfate (by sulfotransferases, SULTs), significantly increasing their water solubility for elimination. mdpi.com

Based on the predicted metabolic pathways, several metabolites and intermediates of this compound can be characterized. The primary intermediates are the direct products of hydrolysis.

Astragalin (Kaempferol-3-O-glucoside): Formed by the removal of the malonyl group.

Kaempferol: The aglycone formed by the subsequent removal of the glucose moiety.

Further biotransformation of kaempferol would lead to a variety of metabolites. The metabolic pathways for flavonoids like galangin have been shown to involve hydrogenation, hydroxylation, glycosylation, methylation, acetylation, glucuronidation, and sulfation. mdpi.com Therefore, novel metabolites of this compound would likely be conjugated forms of kaempferol.

Table 2: Potential Metabolites and Intermediates of this compound

Compound Formula Metabolic Origin Type of Metabolite
Astragalin C₂₁H₂₀O₁₁ Hydrolysis (de-malonylation) of parent compound Intermediate
Kaempferol C₁₅H₁₀O₆ Hydrolysis (de-glycosylation) of Astragalin Intermediate (Aglycone)
Kaempferol glucuronides C₂₁H₁₈O₁₂ Phase II metabolism of Kaempferol Final Metabolite
Kaempferol sulfates C₁₅H₁₀O₉S Phase II metabolism of Kaempferol Final Metabolite
Methylated kaempferol C₁₆H₁₂O₆ Phase II metabolism of Kaempferol Final Metabolite

These predicted pathways highlight the extensive biotransformation that acylated flavonoid glycosides undergo in biological systems, converting the lipophilic parent compound into more easily excretable forms.

Methodologies for Comprehensive Metabolite Profiling and Identification

The comprehensive analysis of plant metabolomes, particularly for identifying and quantifying specific flavonoid glycosides like this compound, necessitates the use of sophisticated analytical techniques. Given the structural complexity and the presence of numerous isomeric compounds in plant extracts, a combination of chromatographic separation and advanced spectroscopic methods is essential for accurate metabolite profiling and identification. nih.govresearchgate.net

Mass Spectrometry (MS)-Based Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of plant secondary metabolites. rsc.orgmtoz-biolabs.com This method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the high sensitivity and specificity of mass spectrometry. rsc.orgmdpi.com In the context of profiling this compound, LC separates the complex mixture of flavonoids from a plant extract based on their physicochemical properties before they are introduced into the mass spectrometer for detection and identification. mtoz-biolabs.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

For the structural characterization of flavonoids, tandem mass spectrometry (MS/MS or MSⁿ) is particularly informative. mdpi.com This technique involves the isolation of a specific ion (a precursor ion, such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a unique spectrum of product ions. nih.govmdpi.com The resulting fragmentation pattern provides critical information about the structure of the molecule, including the nature of the aglycone, the sugar moieties, and the position of acyl groups. nih.gov

The identification of malonylated flavonoids like this compound relies on characteristic fragmentation pathways. The fragmentation behavior often differs between positive and negative ionization modes.

Positive Ion Mode ([M+H]⁺): In this mode, the fragmentation of malonylated flavonoids typically involves the cleavage of the acyl group or the entire acylated sugar moiety. mdpi.com

Negative Ion Mode ([M-H]⁻): A characteristic fragmentation in the negative ion mode is the neutral loss of 44 Da, corresponding to the decarboxylation of the malonic acid moiety (loss of CO₂). researchgate.net This is a key diagnostic marker for identifying malonylated glycosides. Further fragmentation can lead to the loss of the remaining acyl group and sugar residues, helping to elucidate the complete structure.

Table 1: Characteristic MS/MS Fragmentation Patterns for Malonylated Flavonoid Glycosides

Ionization ModePrecursor IonCharacteristic Fragment Ions/Neutral LossesStructural Information Gained
Positive [M+H]⁺[M - acyl + H]⁺Identification of the acyl group
[M - (acyl + sugar) + H]⁺Identification of the aglycone and the acylated sugar
Negative [M-H]⁻[M - H - CO₂]⁻Indicates the presence of a malonyl group (decarboxylation)
[Aglycone - H]⁻Identification of the flavonoid aglycone (e.g., Kaempferol)

This interactive table summarizes the key fragmentation patterns observed in tandem mass spectrometry for the identification of malonylated flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS techniques provide excellent sensitivity and information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of isolated compounds. magritek.comlibretexts.org NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the precise determination of its structure, including the stereochemistry and the exact location of substitutions. libretexts.orgnih.gov

For a compound like this compound, NMR analysis would confirm:

The identity of the aglycone as Kaempferol.

The nature of the sugar as glucose.

The attachment of the glucose to the 3-hydroxyl group of Kaempferol.

The specific attachment of the malonyl group to the 6''-position of the glucose moiety.

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required to assemble the complete structural puzzle of the molecule.

Integrated Metabolomic Approaches

For a comprehensive profiling of metabolites within an organism, researchers often employ an integrated approach that combines LC-MS and NMR data. nih.gov LC-MS is used for the initial, high-throughput screening and tentative identification of a wide range of metabolites in complex mixtures. mdpi.comnih.gov Subsequently, targeted isolation of specific compounds, guided by the MS data, is performed, followed by definitive structural confirmation using NMR. nih.gov This combined strategy leverages the high sensitivity of MS and the high structural resolving power of NMR to achieve reliable and comprehensive metabolite identification. mdpi.com

Table 2: Comparison of Analytical Methodologies for Flavonoid Identification

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Tandem Mass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates compounds and measures mass-to-charge ratio. rsc.orgFragments specific ions to determine substructures. mdpi.comMeasures the magnetic properties of atomic nuclei to map molecular structure. libretexts.org
Primary Use Detection, quantification, and tentative identification in complex mixtures. mdpi.comStructural elucidation and confirmation of functional groups. nih.govUnambiguous structure determination of pure compounds. magritek.com
Sensitivity High to very highHigh to very highRelatively low
Information Molecular weight, retention timeFragmentation patterns, connectivity of substructuresPrecise atomic connectivity, stereochemistry
Sample Purity Can analyze complex mixturesCan analyze complex mixturesRequires purified sample

This interactive table provides a comparative overview of the primary analytical techniques used in the study of this compound and other flavonoids.

Biological Activities and Mechanistic Investigations of 6 Malonylastragalin

Comprehensive Analysis of Antioxidant Activity

The antioxidant properties of compounds are crucial in mitigating oxidative stress, a process implicated in numerous chronic diseases. The antioxidant potential of 6''-Malonylastragalin is primarily inferred from studies on extracts of plants in which it is a known component.

Free radical scavenging assays are common in vitro methods used to evaluate the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures a compound's ability to act as a hydrogen donor, while the Ferric Reducing Antioxidant Power (FRAP) assay assesses its capacity to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netacademicjournals.org

Extracts from the butterfly pea (Clitoria ternatea), which contain this compound along with other flavonoids and anthocyanins, have demonstrated significant antioxidant activity in various assays, including DPPH and FRAP. researchgate.netijper.org Similarly, a methanolic extract of Corchorus olitorius leaves, which was found to contain this compound, exhibited a robust antioxidant response in DPPH tests. researchgate.net The antioxidant effects of these plant extracts are attributed to their rich phytochemical content, including their flavonol glycosides. researchgate.net However, specific antioxidant values for the isolated this compound are not detailed in these studies.

Table 1: Antioxidant Activity of Plant Extracts Containing this compound
Plant SourceExtract TypeAssayFindingReference
Corchorus olitoriusMethanolic Leaf ExtractDPPHDemonstrated strong antioxidant response. researchgate.net
Clitoria ternateaGeneral ExtractsDPPH, FRAP, ABTSExhibits antioxidant activity. researchgate.netijper.org

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways that control the expression of protective enzymes. A primary pathway in this defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. frontiersin.orgmdpi.com When activated by oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of numerous antioxidant and cytoprotective genes. frontiersin.org

Flavonoids as a chemical class have been shown to be potent activators of the Nrf2/ARE pathway. frontiersin.org They can disrupt the binding of Nrf2 to its inhibitor, Keap1, leading to Nrf2 stabilization and nuclear accumulation. frontiersin.org While this mechanism is established for many flavonoids, specific research investigating the effect of this compound on the Nrf2 pathway or other cellular antioxidant response systems has not been identified. Such studies would be necessary to determine if it shares the pathway-modulating properties of other related flavonoids.

Characterization of Antimicrobial Activity

The rise of antibiotic resistance has spurred research into new antimicrobial agents from natural sources. Phytochemicals, including flavonoids, are a significant area of this research.

The antimicrobial potential of this compound is suggested by the activity of plant extracts in which it is present. For instance, extracts from Clitoria ternatea have been reported to possess antimicrobial properties. monash.edunih.gov A study on the methanolic extract of Corchorus olitorius leaves identified this compound as a constituent and demonstrated strong antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 125 µg/mL. researchgate.net

These findings suggest that the phytochemicals within these plants, which include this compound, contribute to their antibacterial effects. However, studies testing the in vitro antibacterial efficacy of the purified compound against a range of pathogens are needed to confirm its direct contribution and spectrum of activity.

Table 2: Antibacterial Activity of Plant Extracts Containing this compound
Plant SourceExtract TypePathogenFindingReference
Corchorus olitoriusMethanolic Leaf ExtractEscherichia coliShowed strong antibacterial activity with a MIC of 125 µg/mL. researchgate.net
Clitoria ternateaGeneral ExtractsVarious microbesReported to possess antimicrobial properties. monash.edunih.gov

Understanding the mechanism of action is a critical step in the development of new antimicrobial drugs. Molecular docking is a computational technique used to predict how a molecule (ligand), such as a flavonoid, binds to the active site of a target protein, such as a bacterial enzyme. nih.govbiomedpharmajournal.org This in silico method can help identify potential molecular targets and elucidate the structural basis for antimicrobial activity. nih.gov For many flavonoids, proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase or penicillin-binding proteins. biomedpharmajournal.org

While molecular docking is a valuable tool for investigating the antimicrobial mechanisms of natural products, no specific studies performing molecular docking of this compound with microbial protein targets have been found in the reviewed literature. Such investigations would be required to form hypotheses about its specific mode of antibacterial action.

Exploratory Studies of Other Potential Bioactivities

Comprehensive reviews of plants containing this compound, such as Clitoria ternatea, indicate a broad range of traditional uses and pharmacological properties for their extracts. monash.edunih.govcabidigitallibrary.org Beyond antioxidant and antimicrobial effects, these extracts have been found to exhibit anti-inflammatory, antidiabetic, and cytotoxic activities. monash.edunih.gov These diverse biological effects are attributed to the complex mixture of phytochemicals present in the plant, including various flavonol glycosides and anthocyanins. monash.edu The specific contribution of this compound to these other reported bioactivities remains to be determined through studies on the isolated compound.

In-silico Predictions of Biological Targets and Interactions (e.g., Anti-viral potential against COVID-19 related proteins)

Computational, or in-silico, studies are pivotal in predicting the therapeutic potential of natural compounds by simulating their interactions with biological targets. For this compound, a flavonoid glycoside found in plants like Harsingar (Nyctanthes arbor-tristis), such studies have begun to elucidate its possible mechanisms of action, including its potential as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. researchgate.net

A significant in-silico study analyzed the binding potential of 55 phytochemicals, including this compound, with the clathrin protein, which is associated with the endocytic pathway that many viruses, including coronaviruses, use to enter host cells. researchgate.net The hypothesis is that by inhibiting this pathway, the viral infection process can be disrupted. researchgate.net This research identified several phytochemicals from Indian herbal plants as potential candidates for developing herbal medicines against COVID-19 based on molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net The results are often expressed as a binding energy or docking score, where a lower score typically indicates a more stable and potent interaction. researchgate.net While the specific binding energy for this compound was not detailed in the available summary, its inclusion in the group of 55 compounds selected for their antiviral and steroidal properties suggests it showed promise in initial screenings. researchgate.net

The primary targets for anti-COVID-19 drug discovery often include viral proteins essential for replication and proliferation, such as the main protease (Mpro or 3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). rsc.orgnih.govbiomedpharmajournal.org In-silico studies have shown that natural compounds can exhibit high affinity for these targets, sometimes exceeding that of existing drugs. rsc.org For instance, studies on other natural compounds have identified potential inhibitors with strong binding affinities to these key viral proteins. rsc.orgbiomedpharmajournal.org

It is important to note that in-silico predictions are the first step in a long drug discovery process. frontiersin.org While they provide valuable insights into the potential of compounds like this compound, these findings need to be validated through further in vitro and in vivo experimental studies to confirm their efficacy and mechanism of action. frontiersin.orgnih.gov

Interactive Data Table: In-silico Analysis of Compounds Against Viral Targets

This table summarizes findings from various in-silico studies on different natural and synthetic compounds against key protein targets of SARS-CoV-2. While direct data for this compound is limited, this provides context for the types of interactions and binding affinities observed for similar compounds.

Compound/DrugTarget ProteinBinding Affinity (kcal/mol)Study Focus
Mycophenolic acidEnvelope protein-10.2567Druggable protein ligand identification. archivesofmedicalscience.com
1-[(2,4-dichlorophenyl)methyl]pyrazole-3,5-dicarboxylic acidNucleocapsid phosphoprotein-12.2112Druggable protein ligand identification. archivesofmedicalscience.com
DactinomycinSpike glycoprotein-12.4Identification of potential drugs from microbial peptides. nih.gov
Tyrocidine APapain-like protease-13.1Identification of potential drugs from microbial peptides. nih.gov
RemdesivirSpike protein-7.4Drug repositioning for antiviral activity. frontiersin.org
ChloroquineACE2-6.29Drug repositioning for antiviral activity. frontiersin.org
RibavirinACE2-6.39Drug repositioning for antiviral activity. frontiersin.org
Bryotoxin BSpike protein-9.9Analysis of compounds from Bryophyllum pinnatum. journaljammr.com

Modulation of Specific Cellular Signaling Pathways

The biological effects of flavonoids like this compound are often mediated through their interaction with and modulation of specific cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, leading to changes in gene expression and cellular responses. nih.govmdpi.com Key pathways implicated in inflammation and immune responses include the Nuclear Factor-kappa B (NF-κB) and Interleukin-6 (IL-6) signaling pathways.

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins. nih.gov Upon stimulation by inflammatory signals, these inhibitors are degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like IL-6. nih.govnih.gov Several flavonoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov For example, a study on six flavonoids from Smilax glabra demonstrated that they could all significantly inhibit the expression of NF-κB p-p65 in lipopolysaccharide-stimulated cells, thereby reducing the production of inflammatory mediators. nih.gov

IL-6 is a pleiotropic cytokine with a central role in inflammation. thermofisher.com It signals through a receptor complex that activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, as well as the Ras-mediated MAPK pathway. thermofisher.com The activation of these pathways leads to the expression of genes involved in inflammation, cell proliferation, and survival. thermofisher.com Natural compounds that can target and inhibit IL-6 or its signaling pathway are of significant interest for treating inflammatory diseases. nih.govfrontiersin.orgrsc.org For instance, astaxanthin (B1665798) has been shown to alleviate inflammatory responses by targeting IL-6. rsc.org

While direct experimental evidence on the specific effects of this compound on these signaling pathways is not yet widely available, its structural similarity to other well-studied flavonoids suggests it may possess similar modulatory activities. The presence of the malonyl group can influence the compound's polarity and bioavailability, which may, in turn, affect its interaction with cellular targets. Further research is necessary to delineate the precise mechanisms by which this compound modulates these and other cellular signaling pathways to exert its biological effects.

Chemoenzymatic and Chemical Synthesis Approaches for 6 Malonylastragalin and Analogues

Enzymatic and Chemoenzymatic Strategies for Malonylation

The introduction of a malonyl group at the 6''-position of the glucose moiety of astragalin (B1665802) is a key step in the synthesis of 6''-malonylastragalin. Enzymatic and chemoenzymatic methods are particularly well-suited for this regioselective acylation, offering advantages over purely chemical methods in terms of selectivity and milder reaction conditions. thieme-connect.com

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations on a chemically synthesized or modified substrate. nih.govnih.govchemrxiv.orgrsc.org In the context of this compound, this typically involves the use of a malonyltransferase enzyme. For instance, crude malonyltransferase from the petals of Clitoria ternatea has been shown to catalyze the malonylation of flavonoid 3-O-glucosides. nih.gov This enzyme uses malonyl-CoA as the acyl donor and demonstrates a preference for the 6''-hydroxyl group of the glucose unit. nih.gov The reaction proceeds by incubating the astragalin substrate with the enzyme in the presence of malonyl-CoA.

The substrate specificity of these enzymes can be broad, allowing them to act on various flavonoid glucosides, but they often exhibit a high degree of regioselectivity for a particular hydroxyl group on the sugar moiety. nih.govacs.org This enzymatic approach avoids the need for complex protecting group strategies that are often required in traditional chemical synthesis to differentiate between the various hydroxyl groups of the sugar.

Lipases are another class of enzymes that have been effectively used for the acylation of flavonoids, demonstrating the versatility of enzymatic methods. thieme-connect.com While often used for acylation with fatty acids, their application can be extended to other acyl donors. The enzymatic method is noted for being more selective and occurring under milder reaction conditions compared to classical chemical methods. thieme-connect.com

Table 1: Examples of Enzymatic Approaches for Flavonoid Modification

Enzyme TypeSubstrate(s)Product(s)Key FindingsReference(s)
MalonyltransferaseFlavonoid 3-O-glucosides6''-O-malonylated flavonoid glucosidesDemonstrates regioselectivity for the 6''-position of the glucose moiety. nih.gov
Lipase (e.g., from Candida antarctica)Flavonoids, Acyl donorsAcylated flavonoidsProvides a selective and mild alternative to chemical acylation. thieme-connect.com
GlycosyltransferasesKaempferol (B1673270), UDP-glucoseAstragalin (Kaempferol 3-O-glucoside)UDP-dependent glycosyltransferases can be used as biocatalysts for the synthesis of astragalin. nih.gov

Stereoselective Glycoside Synthesis Methodologies

The formation of the β-glycosidic bond between the 3-hydroxyl group of the kaempferol aglycone and the glucose molecule is a critical step in the synthesis of astragalin, the precursor to this compound. Achieving high stereoselectivity to obtain the desired β-anomer is a significant challenge in carbohydrate chemistry.

Several methods have been developed for the stereoselective synthesis of glycosides. The Koenigs-Knorr method, a classical approach, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. sioc-journal.cn Modifications of this method, such as using phase-transfer catalysis (PTC), have been employed to improve yields and simplify procedures. oup.comacs.org For example, the glycosylation of kaempferol at the 3-OH position has been achieved using a glycosyl bromide under PTC conditions. acs.org

Another powerful method involves the use of glycosyl trichloroacetimidates as donors. sioc-journal.cn These donors, activated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), react with the aglycone to form the glycosidic bond, often with high stereoselectivity.

More recently, gold(I)-catalyzed glycosylation using glycosyl o-alkynylbenzoates as donors has emerged as a highly efficient method for the synthesis of flavonol 3-O-glycosides. acs.org This approach has been successfully used to couple a protected kaempferol with a glucopyranosyl donor, affording the desired 3-O-glycoside in excellent yield. acs.org Additionally, transition-metal-catalyzed cross-coupling reactions, such as those using iron or nickel catalysts, have been developed for the stereoselective synthesis of C-aryl glycosides, which are structurally related to O-glycosides and highlight the advancements in stereocontrolled bond formation at the anomeric center. thieme-connect.denih.gov

The choice of protecting groups on both the glycosyl donor and the flavonoid aglycone is crucial for controlling the stereochemical outcome of the glycosylation reaction. For instance, a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucose donor typically directs the formation of the 1,2-trans-glycosidic linkage, resulting in the desired β-anomer.

Total Synthesis of the Flavonoid Scaffold and Astragalin Derivatives

The total synthesis of the flavonoid scaffold, specifically the kaempferol backbone of astragalin, can be accomplished through several established synthetic routes. A common strategy is the Allan-Robinson synthesis, which involves the acylation of a 2-hydroxyacetophenone (B1195853) with an aromatic anhydride, followed by a base-catalyzed cyclization (Baker-Venkataraman rearrangement) to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavonol.

An alternative and widely used method involves the synthesis of a chalcone (B49325) intermediate. This is typically achieved through an aldol (B89426) condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde. researchgate.net The resulting chalcone can then be subjected to oxidative cyclization using various reagents, such as iodine in the presence of a base or selenium dioxide, to form the flavonoid ring system. Subsequent hydroxylation at the C-3 position, if not already present, completes the synthesis of the kaempferol scaffold. researchgate.net

Once the kaempferol aglycone is synthesized, it can be glycosylated as described in the previous section to yield astragalin. The synthesis of various astragalin derivatives can be achieved by using appropriately substituted starting materials for the flavonoid scaffold synthesis or by employing different glycosyl donors. For example, the synthesis of kaempferol-3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside was achieved starting from kaempferol and a suitably acylated glycosyl bromide. acs.org Total synthesis provides access to a wide range of analogues that may not be readily available from natural sources, allowing for systematic structure-activity relationship (SAR) studies. oup.comuni-regensburg.de

Semisynthesis and Derivatization for Bioactivity Optimization

Semisynthesis, starting from readily available natural products like kaempferol or astragalin, is a practical and efficient approach for generating novel derivatives for bioactivity screening. nih.govbeilstein-journals.orgresearchgate.netnih.gov This strategy allows for the targeted modification of the parent molecule to enhance its pharmacological properties. researchgate.netnih.gov

Acylation is a common semisynthetic modification applied to flavonoids to improve their bioactivity. thieme-connect.commdpi.comresearchgate.net For instance, the acylation of astragalin at the hydroxyl groups of the sugar moiety can significantly impact its biological profile. The 6''-O-esterification of astragalin with p-coumaric acid was found to increase its anti-inflammatory activity by eightfold, and the addition of another p-coumaroyl group at the 2''-position resulted in a 30-fold increase in activity compared to the parent astragalin. researchgate.net This highlights the potential of acylation to modulate the biological effects of flavonoid glycosides.

Other derivatization strategies include methylation, prenylation, and the introduction of different glycosyl units. beilstein-journals.orgnih.gov These modifications can alter the lipophilicity, metabolic stability, and interaction of the flavonoid with biological targets. For example, the regioselective methylation of kaempferol was a key step in the semisynthesis of icariin, another bioactive flavonoid glycoside. beilstein-journals.org

The goal of these semisynthetic efforts is often to optimize the absorption profiles, improve chemical accessibility, and synthesize more effective analogues that could serve as potent drug candidates. nih.govresearchgate.netnih.gov Molecular docking studies can be used in conjunction with synthesis to guide the design of new derivatives with predicted enhanced binding to specific biological targets. mdpi.com

Advanced Analytical Techniques in 6 Malonylastragalin Research

Development and Validation of High-Throughput Chromatographic Methods

High-throughput chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation and analysis of 6''-Malonylastragalin from complex plant extracts. These techniques are often coupled with Diode Array Detection (DAD) for preliminary quantification based on UV absorbance or with mass spectrometry for more sensitive and specific detection.

The development of a robust chromatographic method involves the careful optimization of several parameters to achieve adequate separation of the target analyte from other structurally similar compounds. Key considerations include the selection of the stationary phase (typically a reversed-phase C18 column), the mobile phase composition (often a gradient of acidified water and acetonitrile (B52724) or methanol), column temperature, and flow rate.

Once developed, the method must be rigorously validated according to international guidelines to ensure its reliability, reproducibility, and fitness for purpose. Validation encompasses several key parameters:

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The establishment of a linear relationship between the detector response and the concentration of the analyte over a specified range.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for intraday and interday analyses.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in spiked samples.

The following table summarizes typical parameters for a validated HPLC-DAD method for the analysis of flavonoid glycosides like this compound.

Table 1: Typical HPLC-DAD Method and Validation Parameters for this compound Analysis

Parameter Typical Value / Condition
Chromatographic Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Elution Linear gradient from 5-95% B over 30-40 min
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~265 nm and ~350 nm (for flavonols)
Validation Parameters
Linearity (R²) ≥ 0.999
LOD 0.01 - 0.35 µg/mL
LOQ 0.03 - 1.07 µg/mL
Accuracy (Recovery) 95 - 105%

This table presents a synthesized representation of typical values found in the literature for the analysis of phenolic compounds and flavonoids.

Application of Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of flavonoids. Its high sensitivity and the ability to couple it with liquid chromatography (LC-MS) make it ideal for analyzing compounds in complex mixtures.

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, LC-MS/MS analysis, typically using electrospray ionization (ESI) in negative ion mode, provides a wealth of structural information.

The fragmentation process, often achieved through collision-induced dissociation (CID), follows predictable pathways for acylated flavonoid glycosides. The analysis of the deprotonated molecule [M-H]⁻ of this compound would reveal a characteristic fragmentation pattern:

Loss of the Malonyl Group: A neutral loss of the malonyl moiety (C₃H₂O₃), corresponding to a mass difference of 86 Da.

Loss of the Malonylated Glucose: A combined loss of the malonyl and glucose groups, resulting in the aglycone ion.

Loss of the Glucose Moiety: Cleavage of the glycosidic bond, leading to the loss of the sugar portion (162 Da for glucose) from the malonylated precursor or the loss of the malonyl group from the sugar before cleavage.

Aglycone Fragmentation: Subsequent fragmentation of the resulting kaempferol (B1673270) aglycone ion [A-H]⁻ provides further structural confirmation through characteristic retro-Diels-Alder (RDA) cleavages of the C-ring.

Multiple stages of fragmentation (MSⁿ) in an ion trap analyzer can further refine the structural details, such as the linkages between sugar units or the position of acyl groups.

Table 2: Predicted MS/MS Fragmentation of this compound in Negative Ion Mode

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Structural Interpretation
[M-H]⁻ (533.1) 447.1 86 Da (C₃H₂O₃) Loss of the malonyl group, yielding Astragalin (B1665802)
[M-H]⁻ (533.1) 285.0 248 Da Loss of malonylglucosyl moiety
447.1 285.0 162 Da (C₆H₁₀O₅) Loss of glucose from Astragalin, yielding Kaempferol aglycone

Fragment m/z values are calculated based on the chemical formula of this compound (C₂₄H₂₂O₁₄). This data is predictive, based on established fragmentation patterns for acylated flavonoids.

Ion Mobility Mass Spectrometry (IMS) is an advanced technique that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge—collectively known as their rotationally averaged collision cross-section (CCS). This provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric compounds that are identical in mass, such as different positional isomers of flavonoid glycosides.

While specific studies on the conformational analysis of this compound using IMS are not widely documented, the technique has proven successful for the separation of other flavonoid isomers. For this compound, IMS could potentially be used to:

Differentiate it from other malonylated isomers (e.g., where the malonyl group is attached at a different position on the sugar).

Separate it from other isobaric flavonoid glycosides present in a complex extract.

Provide insights into the three-dimensional conformation of the molecule in the gas phase, which may be influenced by the bulky malonyl group.

The coupling of IMS with LC-MS

Future Research Directions and Emerging Paradigms in 6 Malonylastragalin Research

Elucidating Complex Biological Networks and Targets

Future research will need to focus on unraveling the intricate biological networks and specific molecular targets of 6''-malonylastragalin. Network biology, which studies the complex interactions within biological systems, will be instrumental in this endeavor. accscience.comnih.gov By constructing and analyzing biological networks, researchers can move beyond a one-target, one-molecule approach to a more holistic understanding of how this compound affects cellular processes. nih.gov

The main types of biological networks relevant to this research include:

Transcriptional regulatory networks: These networks illustrate how transcription factors regulate the expression of target genes. researchgate.net

Protein-protein interaction networks: These map the physical interactions between proteins, which are crucial for most cellular functions. researchgate.net

Metabolic networks: These represent the complex web of biochemical reactions that occur within a cell, involving reactants, products, and enzymes. researchgate.net

Studies have shown that natural products often target highly connected proteins within these networks. nih.govharvard.edu Identifying these targets for this compound could reveal its mechanism of action and potential therapeutic applications. nih.gov This approach could also help in prioritizing candidate genes and identifying disease-associated subnetworks that may be modulated by the compound. nih.gov

Exploration of Novel Botanical Sources and Biotechnological Production Strategies

While this compound has been identified in sources like pears, exploring a wider range of plant species could reveal new and more abundant sources. hmdb.ca Plants from families such as Rutaceae, Lamiaceae, Leguminosae, Apiaceae, Ginkgoaceae, and Asteraceae are known to be rich in flavonoids and could be promising candidates for investigation. nih.gov

Beyond traditional extraction from plants, biotechnological production methods offer a promising alternative for a sustainable and scalable supply of this compound. frontiersin.org These methods include:

De novo synthesis: This involves engineering microorganisms to produce complex molecules from simple precursors. scielo.br

Biotransformation: This uses enzymes or microbial cells to carry out specific modifications on a substrate molecule. scielo.brnih.gov

Metabolic engineering of microorganisms like E. coli has been successfully used to produce various flavonoid glycosides. nih.govnih.gov This involves introducing and optimizing metabolic pathways to enhance the production of the desired compound. sci-hub.se Plant cell culture techniques, including the use of callus, adventitious roots, and hairy root cultures, also present a viable strategy for producing valuable secondary metabolites like this compound. mdpi.com

Integration of Omics Technologies for a Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. humanspecificresearch.orgresearchgate.net These high-throughput methods provide a global view of different molecular levels within a biological system. humanspecificresearch.org

Key omics technologies include:

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.commetabolomicssociety.org It can provide a snapshot of the metabolic status and biochemical events, helping to identify how this compound influences metabolic pathways. mdpi.commetabolomicssociety.org

Transcriptomics: This involves the analysis of all RNA transcripts in a sample, revealing how gene expression is altered in response to the compound. humanspecificresearch.org

Proteomics: This is the large-scale study of proteins, including their structure, function, and interactions. nih.govproteomics.comthe-scientist.com It can identify the specific proteins that interact with this compound and how their expression levels change. nih.govthe-scientist.com

By integrating data from these different omics platforms, researchers can construct a more complete picture of the compound's biological activity, from gene expression changes to alterations in protein and metabolite levels. researchgate.netmdpi.com This multi-omics approach is crucial for understanding the complex and dynamic responses of biological systems. mdpi.com

Development of Sustainable and Scalable Production Methodologies

The industrial production of flavonoids has traditionally relied on extraction from plants or chemical synthesis, which can be costly and environmentally challenging. frontiersin.org Therefore, developing sustainable and scalable production methods for this compound is a critical area of future research.

Biotechnological production through microbial fermentation offers a promising, environmentally friendly alternative. frontiersin.orgnih.gov This approach can be more cost-effective and allows for the production of specific compounds with high purity. frontiersin.orgscielo.br Key strategies include:

Metabolic Engineering: Optimizing microbial strains to enhance the production of flavonoid glycosides. nih.gov This can involve overexpressing key enzymes in the biosynthetic pathway and deleting competing pathways. nih.govsci-hub.se

Biocatalysis: Using isolated enzymes to perform specific glycosylation reactions. sci-hub.se This can be a more direct and faster method, though it may require expensive cofactors. sci-hub.se

Research into optimizing fermentation conditions, developing efficient downstream processing techniques, and exploring novel microbial hosts will be essential for making the biotechnological production of this compound economically viable on a large scale. nih.govelsevier.com

Expanding the Scope of Structure-Activity Relationship Studies Towards Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to drug discovery, as they correlate the chemical structure of a compound with its biological activity. researchgate.net For flavonoids like this compound, SAR studies can provide valuable insights for designing new molecules with improved properties. mdpi.com

Key structural features of flavonoids that influence their activity include:

The number and position of hydroxyl groups. mdpi.comnih.govrjlbpcs.com

The presence of a double bond in the C ring. mdpi.comnih.gov

The nature and position of glycosylation. nih.govtubitak.gov.tr

While glycosylation can sometimes reduce the in-vitro bioactivity of flavonoids, it can also enhance their stability, solubility, and bioavailability in vivo. researchgate.netmdpi.com The malonate group on this compound may also play a significant role in its properties.

Future SAR studies should explore a wide range of structural modifications to the astragalin (B1665802) backbone to understand how these changes affect its interaction with biological targets. mdpi.com This knowledge can guide the rational design of new flavonoid-based compounds with enhanced therapeutic potential. mdpi.comnih.gov

Q & A

Q. How should researchers handle non-reproducible results in this compound studies?

  • Troubleshooting Steps :
  • Audit reagent sources (e.g., supplier variability in plant material).
  • Validate equipment calibration (e.g., MS detector sensitivity drift).
  • Document environmental factors (e.g., humidity, light exposure during assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.